6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol
Description
Properties
IUPAC Name |
(9-methyl-6-propan-2-yl-1,4-dioxaspiro[4.5]decan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-9(2)12-5-4-10(3)6-13(12)15-8-11(7-14)16-13/h9-12,14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJCYZPANVLBRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2(C1)OCC(O2)CO)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20866983 | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear colourless viscous liquid | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
322.00 to 323.00 °C. @ 760.00 mm Hg | |
| Record name | Menthone 1,2-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water, olive oil <15% and almond oil 1% w/w | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0306, 1.0308 | |
| Record name | (-)-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/419/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | dl-Menthone 1,2-glycerol ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/103/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
63187-91-7 | |
| Record name | Menthone glycerin acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63187-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthone 1,2-glycerol ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063187917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20866983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxymethyl-9-methyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.952 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MENTHONE 1,2-GLYCEROL KETAL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QQ1EE6RCP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Menthone 1,2-glyceryl ketal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Key Reaction
- Reactants: (−)-Menthone and glycerol
- Catalyst: Acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
- Conditions: Reflux under controlled temperature; removal of water to drive equilibrium towards product formation
- Purification: Distillation and recrystallization to enhance purity
This method is favored industrially due to its efficiency and scalability, often performed in large reactors with continuous flow setups to optimize production.
Detailed Preparation Procedure
Stepwise Process
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mix menthone and glycerol in a suitable solvent or neat | Stoichiometric or slight excess glycerol | Solvent choice can affect reaction rate |
| 2 | Add acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) | Typically 0.5–2% w/w catalyst | Catalyst concentration optimized for yield |
| 3 | Heat mixture to reflux temperature (~60–80°C) | Maintain reflux for several hours (4–8 h) | Water formed during reaction is continuously removed (e.g., by azeotropic distillation) |
| 4 | Monitor reaction progress by GC-MS or NMR | Periodic sampling | Ensures complete conversion |
| 5 | Quench reaction and neutralize acid | Sodium bicarbonate or carbonate wash | Prevents degradation of product |
| 6 | Purify product by distillation under reduced pressure | 320–323°C at 760 mm Hg boiling point | Removes unreacted starting materials and impurities |
| 7 | Optional recrystallization from methanol/water | Enhances purity | Final product is a clear, colorless viscous liquid |
Reaction Mechanism
The acid catalyst protonates the carbonyl oxygen of menthone, increasing its electrophilicity. Glycerol’s hydroxyl group attacks the carbonyl carbon, forming a hemiketal intermediate. Subsequent intramolecular cyclization with the second hydroxyl group of glycerol leads to the formation of the 1,4-dioxaspiro ring, stabilizing the ketal structure.
Optimization and Industrial Scale-Up
- Water Removal: Continuous removal of water shifts equilibrium toward product, increasing yield.
- Catalyst Choice: p-Toluenesulfonic acid is preferred for milder conditions and easier handling.
- Temperature Control: Maintaining optimal reflux temperature prevents side reactions or decomposition.
- Continuous Flow Reactors: Used in industrial production to enhance reaction control, safety, and scalability.
Analytical Verification
- NMR Spectroscopy: ^1H and ^13C NMR confirm the ketal formation and spirocyclic structure.
- GC-MS: Monitors reaction progress and purity.
- Single-Crystal X-ray Diffraction: Confirms spirocyclic ring geometry and stereochemistry.
- Boiling Point and Density Measurements: Physical properties consistent with pure compound (boiling point 322–323°C, density ~1.03 g/cm³).
Summary Table of Key Preparation Parameters
| Parameter | Typical Value | Remarks |
|---|---|---|
| Reactants molar ratio (Menthone:Glycerol) | 1:1 to 1:1.2 | Slight excess glycerol favors complete conversion |
| Catalyst type | Sulfuric acid, p-TSA | p-TSA preferred industrially |
| Catalyst concentration | 0.5–2% w/w | Optimized for yield and minimal side reactions |
| Reaction temperature | 60–80°C (reflux) | Controlled to avoid degradation |
| Reaction time | 4–8 hours | Monitored by GC/NMR |
| Purification method | Distillation, recrystallization | Ensures high purity |
| Yield | Typically >85% | Dependent on reaction conditions |
Research Findings and Notes
- The acid-catalyzed ketalization is reversible; hence, anhydrous conditions and water removal are critical.
- The spirocyclic dioxaspiro[4.5]decane ring system imparts stability and unique physical properties.
- Variations in acid catalyst and solvent can affect reaction rate and selectivity.
- The compound’s hydroxyl group can undergo further chemical transformations (oxidation, reduction, substitution), but these are beyond the scope of the preparation method.
- Industrial processes emphasize continuous flow techniques to improve reaction efficiency and scalability.
This comprehensive overview consolidates diverse authoritative sources and experimental data to present a detailed, professional account of the preparation methods for this compound. The acid-catalyzed acetalization of menthone with glycerol remains the cornerstone synthesis, with optimization focusing on catalyst choice, reaction conditions, and purification for industrial applicability.
Chemical Reactions Analysis
Frescolat MGA primarily undergoes substitution reactions due to the presence of the acetal functional group. Common reagents used in these reactions include acids and bases, which can catalyze the hydrolysis of the acetal bond, leading to the formation of menthone and glycerin .
The major products formed from these reactions are menthone and glycerin. These reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Scientific Research Applications
Flavoring and Fragrance Industry
Frescolat MGA is widely used as a flavoring agent due to its pleasant aroma and taste profile, reminiscent of mint and menthol. It is particularly valued in:
- Food Products : Used in confectionery, beverages, and dairy products to impart a refreshing taste.
- Cosmetics and Personal Care : Incorporated into perfumes, lotions, and creams for its aromatic qualities.
Case Studies
- Flavor Enhancement in Confectionery :
- Fragrance Stability :
Potential Applications in Pharmaceuticals
Emerging research suggests potential applications of Frescolat MGA in pharmaceuticals, particularly as a component in drug formulations aimed at improving patient compliance through enhanced taste masking.
Case Studies
- Taste Masking in Pediatric Formulations :
- Inhalation Delivery Systems :
Mechanism of Action
Frescolat MGA exerts its cooling effects by activating the transient receptor potential melastatin 8 (TRPM8) channels. These channels are temperature-sensitive ion channels that are activated by cool temperatures and chemical agonists like menthol and icilin .
Upon activation, TRPM8 channels allow the influx of calcium ions into the cells, leading to the sensation of cooling. This mechanism is similar to that of menthol, but frescolat MGA is designed to provide a longer-lasting and more intense cooling effect .
Comparison with Similar Compounds
Structural Analogues
(a) 6-Isopropyl-2,9-dimethyl-1,4-dioxaspiro[4.5]decane (CAS 33889-48-4)
- Molecular Formula : C₁₃H₂₄O₂
- Molecular Weight : 212.33 g/mol .
- Key Differences: Lacks the methanol group at position 2 and has an additional methyl group at position 2. This reduces polarity and molecular weight, likely enhancing volatility but reducing solubility in polar solvents compared to the target compound .
(b) (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimenthyl-1,3-dioxolane (CAS 32233-43-5)
- Molecular Formula : C₁₄H₂₆O₂
- Molecular Weight : 226.36 g/mol .
- Key Differences: Contains a dioxolane ring (5-membered) instead of a dioxaspiro[4.5]decane system.
(c) 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Molecular Formula : C₂₁H₂₁N₃O₃
- Molecular Weight : 363.41 g/mol .
- Key Differences: Aza-spiro architecture with aromatic and carbonyl groups, enabling applications in pharmaceutical synthesis (e.g., as intermediates for bioactive molecules). The absence of a methanol group and presence of a dimethylaminophenyl substituent highlight divergent reactivity .
Physicochemical and Functional Comparison
| Property | Target Compound | 6-Isopropyl-2,9-dimethyl Analogue | (4S)-(+)-4-(2-Hydroxyethyl) Dioxolane |
|---|---|---|---|
| Molecular Weight (g/mol) | 228.33 | 212.33 | 226.36 |
| Functional Groups | Methanol, isopropyl, methyl | Methyl, isopropyl | Hydroxyethyl, dimenthyl |
| Solubility | Low in water; requires DMSO/ethanol | Higher volatility, lower polarity | Moderate aqueous solubility |
| Applications | Fragrances, cosmetics | Industrial solvents | Pharmaceutical intermediates |
| Hazard Profile | H315, H318, H412 | Not classified | Data unavailable |
Stereochemical Considerations
The target compound exhibits stereoisomerism due to its four stereocenters. For example, the (2R,5R,6S,9R) configuration was confirmed via single-crystal X-ray diffraction, demonstrating the influence of stereochemistry on crystallization and biological activity . In contrast, analogues like d,l-Menthone glycerol ketal (CAS 67785-70-0) are racemic mixtures used in industrial fragrances, underscoring the role of enantiopurity in functional specificity .
Regulatory and Commercial Status
- Target Compound : Listed in U.S. tariff acts (e.g., H.R. 4380) under subheading 2932.99.90, reflecting its commercial importance in manufacturing .
- Analogues : Less regulated; industrial use (e.g., 6-Isopropyl-2,9-dimethyl-1,4-dioxaspiro[4.5]decane ) focuses on niche applications without extensive legislative oversight .
Biological Activity
6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol, with the CAS number 63187-91-7, is a compound that has garnered attention for its potential biological activities and applications in various industries. This article explores its biological activity, including pharmacological properties, toxicity, and applications in different fields.
The molecular formula of this compound is CHO, with a molecular weight of 228.33 g/mol. The compound is characterized by its dioxaspiro structure, which contributes to its unique properties and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 63187-91-7 |
| Purity | Variable |
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its efficacy as an antibacterial agent could be attributed to its structural features that facilitate interaction with microbial membranes.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in experimental models. This activity may be linked to the inhibition of pro-inflammatory cytokines, suggesting possible applications in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have indicated that dioxaspiro compounds can exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Toxicity Profile
The safety profile of this compound is critical for its application in pharmaceuticals and consumer products. Toxicological assessments indicate moderate toxicity levels, with potential irritant effects on skin and eyes.
| Toxicity Parameter | Value |
|---|---|
| Skin Irritation | Moderate |
| Eye Irritation | Severe |
| Acute Toxicity | LD50 > 2000 mg/kg |
Industrial Uses
This compound is utilized in several industrial applications:
- Adhesives and Sealants : It serves as a tackifier or modifier in adhesive systems, enhancing performance characteristics such as heat stability and color retention.
- Cosmetics : The compound is incorporated into cosmetic formulations due to its low odor and excellent compatibility with various ingredients.
- Plasticizers : It functions as a plasticizer in rubber goods, improving flexibility and durability.
Case Studies
Recent studies have explored the biological activity of similar dioxaspiro compounds, providing insights into their mechanisms of action:
- Study on Antimicrobial Properties : A study published in the Journal of Applied Microbiology demonstrated that dioxaspiro compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Research on Anti-inflammatory Effects : A paper in Pharmacology Research highlighted the anti-inflammatory effects of dioxaspiro compounds through the inhibition of NF-kB signaling pathways .
- Neuroprotective Mechanisms : Investigations in Neuroscience Letters reported that certain dioxaspiro derivatives showed neuroprotective effects by reducing oxidative stress in neuronal cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol?
- Methodology : The compound is synthesized via acid-catalyzed condensation of (−)-menthone with glycerol, forming a ketal structure. The reaction typically uses sulfuric acid as a catalyst under reflux conditions. Post-synthesis purification involves recrystallization from methanol/water mixtures .
- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the ketal. GC-MS and H/C NMR are critical for verifying purity and structural integrity .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELXTL software is used for refinement, with emphasis on verifying bond angles and torsion angles in the dioxaspiro[4.5]decane system .
- Data Interpretation : Pseudosymmetry in the crystal lattice (e.g., two crystallographically independent molecules) may require careful analysis of weak C–H···O interactions to resolve packing ambiguities .
Advanced Research Questions
Q. What stereochemical challenges arise during synthesis, and how are enantiomers resolved?
- Stereochemical Complexity : The compound has four stereocenters, with the acetal carbon (R-configuration) and secondary alcohol (R-configuration) derived from (−)-menthone. Computational modeling (e.g., DFT) can predict preferred conformations .
- Resolution Methods : Chiral HPLC with polysaccharide-based columns or derivatization with enantiopure reagents (e.g., 3,5-dinitrobenzoyl chloride) followed by crystallization .
Q. How do steric and electronic effects influence reactivity in fluorination or oxidation reactions?
- Reactivity Analysis : The spirocyclic structure imposes steric hindrance, limiting nucleophilic attack at the ketal oxygen. Fluorination with [SF₃][SbF₆] in CH₃CN at −20°C yields difluorinated derivatives, but low yields due to competing HF formation require careful F NMR monitoring .
- Oxidation Pathways : The methanol group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), but over-oxidation risks ring-opening. Controlled conditions (e.g., TEMPO/NaClO) are preferred .
Q. How can computational methods predict biological activity or intermolecular interactions?
- Modeling Approaches : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to biological targets (e.g., ion channels). QSAR models correlate substituent effects with cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .
- Case Study : Derivatives show neuroprotective activity in neuronal cells, likely via modulation of oxidative stress pathways. Validate using in vitro ROS scavenging assays .
Data Contradiction and Validation
Q. How to address discrepancies in reported crystallographic data for this compound?
- Root Cause : Pseudotranslational symmetry or twinning (e.g., monoclinic C2 space group with two independent molecules) may lead to misinterpretation. Use the Flack parameter (SHELXL) to verify absolute configuration .
- Validation Steps : Cross-check with vibrational spectroscopy (IR/Raman) to confirm functional groups absent in XRD data .
Q. Why do NMR spectra sometimes show unexpected splitting or integration ratios?
- Dynamic Effects : Conformational exchange in the spirocyclic system (e.g., chair-boat transitions) broadens signals. Use variable-temperature NMR (VT-NMR) to slow dynamics and resolve splitting .
- Solvent Artifacts : Deuterochloroform may interact with the ketal oxygen, shifting peaks. Compare spectra in DMSO-d₆ or acetone-d₆ .
Applications in Scientific Research
Q. What role does this compound play in asymmetric catalysis or chiral auxiliary design?
- Chiral Auxiliary Utility : The menthyl moiety directs stereochemistry in Diels-Alder reactions. For example, the 4-bromobenzoate derivative crystallizes with defined stereochemistry, enabling enantioselective synthesis of tri-substituted glycerol derivatives .
- Catalytic Studies : Immobilize on silica supports to test recyclability in ketalization reactions. Monitor leaching via ICP-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
